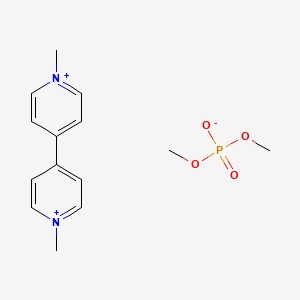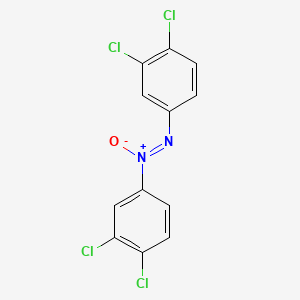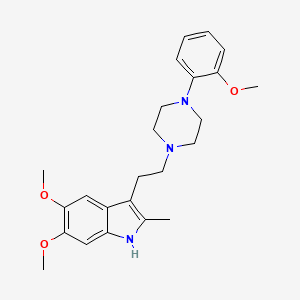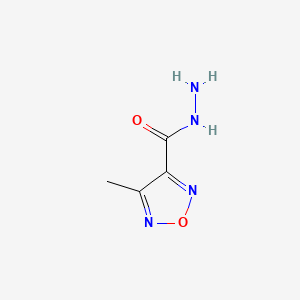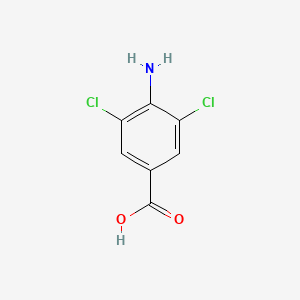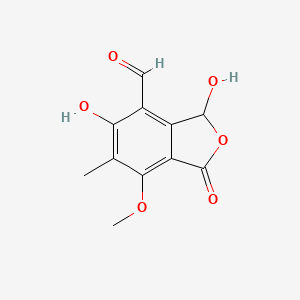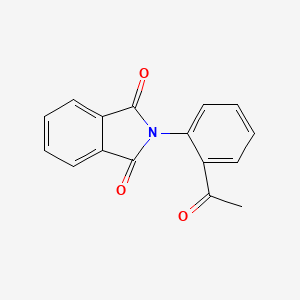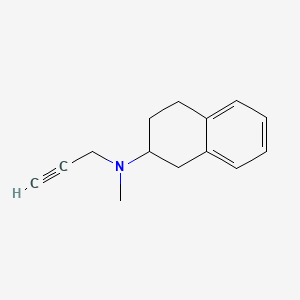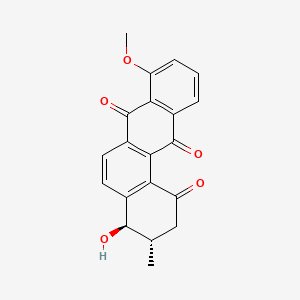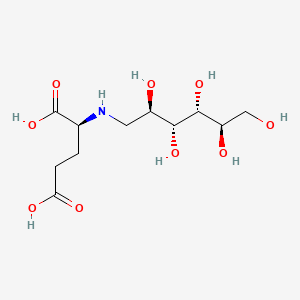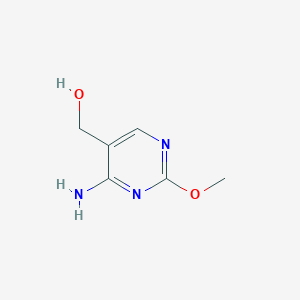
Bacimethrin
Übersicht
Beschreibung
Bacimethrin is a naturally occurring thiamine antimetabolite. It is an analog of the 4-amino-5-hydroxymethyl-2-methylpyrimidine moiety of thiamine. This compound inhibits the growth of certain bacteria by interfering with thiamine biosynthesis, making it a valuable compound in the study of bacterial metabolism and antibiotic resistance .
Wissenschaftliche Forschungsanwendungen
Bacimethrin has several scientific research applications:
Chemistry: It is used as a model compound to study thiamine biosynthesis and its inhibition.
Biology: this compound is used to investigate bacterial metabolism and the role of thiamine in cellular processes.
Medicine: It serves as a potential lead compound for developing new antibiotics targeting thiamine biosynthesis pathways.
Industry: this compound is used in the production of thiamine analogs and derivatives for various applications .
Wirkmechanismus
Target of Action
Bacimethrin primarily targets the thiamin biosynthetic enzymes . These enzymes are crucial for the synthesis of thiamin, also known as vitamin B1, which is an essential nutrient for all organisms. In bacteria, these enzymes play a vital role in the biosynthesis pathway for thiamin .
Mode of Action
The mode of action of this compound involves its conversion to 2’-methoxy-thiamin pyrophosphate by the thiamin biosynthetic enzymes . This compound acts as a substitute for 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a component of thiamin, in this process . This results in the formation of 2’-methoxy-thiamin pyrophosphate, which inhibits the growth of certain bacteria like E. coli .
Biochemical Pathways
This compound affects the thiamin biosynthesis pathway . This pathway is responsible for the production of thiamin, a vital nutrient. This compound, being an analog of HMP, gets incorporated into the pathway, leading to the production of 2’-methoxy-thiamin pyrophosphate instead of thiamin . This compound binds to enzymes in place of the thiamin pyrophosphate cofactor, rendering the enzyme nonfunctional .
Pharmacokinetics
It is known that this compound is used by thiamin biosynthetic enzymes, suggesting that it is absorbed and metabolized by these enzymes .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth , as observed in E. coli . This is achieved through the production of 2’-methoxy-thiamin pyrophosphate, which inhibits key enzymes in the thiamin pyrophosphate utilizing pathway .
Action Environment
The effectiveness of this compound may be influenced by factors that affect the activity of thiamin biosynthetic enzymes, such as the availability of substrates and the presence of other compounds that may interact with these enzymes .
Zukünftige Richtungen
Bacimethrin is a good example of a suicide inhibitor, and although its effects can be reverted by increased thiamine concentrations, the vitamin concentration that pathogens are exposed to is usually defined within a narrow range . This suggests that this compound and its analogs could be further explored for their potential as antimicrobial agents .
Biochemische Analyse
Biochemical Properties
Bacimethrin plays a significant role in biochemical reactions by mimicking HMP and interfering with thiamine metabolism. It interacts with several key enzymes, including thiamine pyrophosphate (TPP)-dependent enzymes such as alpha-ketoglutarate dehydrogenase, transketolase, and deoxy-D-xylulose-5-phosphate synthase . This compound is converted to 2’-methoxy-thiamin pyrophosphate, which inhibits these enzymes by binding to their active sites, thereby disrupting their normal function .
Cellular Effects
This compound affects various types of cells by inhibiting thiamine-dependent enzymes, leading to disruptions in cellular metabolism. In bacterial cells, this compound inhibits the growth of thiamine-dependent bacteria by blocking the activity of essential enzymes . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 2’-methoxy-thiamin pyrophosphate by thiamine biosynthetic enzymes . This compound then inhibits TPP-dependent enzymes by binding to their active sites, preventing the normal catalytic activity of these enzymes . This inhibition disrupts key metabolic pathways, leading to cellular dysfunction and death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can also inhibit thiamine-dependent enzymes . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibition of enzyme activity and persistent disruptions in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit thiamine-dependent enzymes without causing significant toxicity . At high doses, this compound can cause severe toxicity, including disruptions in cellular metabolism, organ damage, and death . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to thiamine metabolism. It is converted to 2’-methoxy-thiamin pyrophosphate by thiamine biosynthetic enzymes . This compound then inhibits TPP-dependent enzymes, disrupting key metabolic pathways such as the pentose phosphate pathway and the tricarboxylic acid cycle . These disruptions lead to alterations in metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in certain tissues, leading to localized inhibition of thiamine-dependent enzymes . The distribution of this compound within cells can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with thiamine-dependent enzymes . This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its activity and function are primarily determined by its interactions with cytoplasmic enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bacimethrin can be synthesized through various chemical routes. One common method involves the reaction of 4-amino-5-hydroxymethyl-2-methylpyrimidine with methanol in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using marine bacteria. The fermentation conditions include maintaining a pH of 7.0-7.5 and a temperature of 30-35°C. The fermentation broth is then extracted and purified to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Bacimethrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 2’-methoxy-thiamine pyrophosphate.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium methoxide and other nucleophiles are used under mild conditions.
Major Products:
Oxidation: 2’-Methoxy-thiamine pyrophosphate.
Substitution: Various substituted pyrimidine derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Amino-5-hydroxymethyl-2-methylpyrimidine: A precursor in thiamine biosynthesis.
2’-Methoxy-thiamine pyrophosphate: A product of bacimethrin metabolism.
Thiamine (Vitamin B1): The natural vitamin that this compound mimics and inhibits
Uniqueness: this compound is unique due to its ability to inhibit thiamine biosynthesis by mimicking the structure of thiamine intermediates. This property makes it a valuable tool in studying bacterial metabolism and developing new antibiotics .
Eigenschaften
IUPAC Name |
(4-amino-2-methoxypyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNHGSNYBLXGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190381 | |
| Record name | Bacimethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3690-12-8 | |
| Record name | 4-Amino-2-methoxy-5-pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3690-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bacimethrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | bacimethrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bacimethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BACIMETHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378Z7N5REL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


